PSB 0788

Beschreibung

Overview of Purinergic Signaling and Adenosine (B11128) Receptor Subtypes

Purinergic receptors are broadly classified into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides like ADP and UTP. ahajournals.orgfrontiersin.orgnih.govexplorationpub.com The P1 receptor family comprises four distinct G protein-coupled receptor (GPCR) subtypes: adenosine A1, A2A, A2B, and A3 receptors. frontiersin.orgnih.govresearchgate.netexplorationpub.com These subtypes exhibit varying affinities for adenosine and are coupled to different intracellular signaling pathways, influencing processes such as adenylate cyclase activity. researchgate.netexplorationpub.com A1 and A3 receptors are typically coupled to Gi/o proteins, leading to inhibition of adenylyl cyclase and decreased intracellular cAMP levels. frontiersin.org In contrast, A2A and A2B receptors are primarily coupled to Gs proteins, resulting in the stimulation of adenylyl cyclase and increased cAMP production. frontiersin.orgmdpi.com Some studies also indicate A2B receptor coupling to Gq proteins in certain cell types. acs.orgnih.gov

Role and Significance of Adenosine A2B Receptors in Physiological and Pathophysiological Processes

The adenosine A2B receptor (A2BAR) is a member of the GPCR family and is characterized by its relatively low affinity for adenosine compared to the A1, A2A, and A3 subtypes. mdpi.comnih.gov This lower affinity suggests that A2BARs are preferentially activated when extracellular adenosine concentrations reach higher levels, typically occurring under conditions of stress, such as hypoxia, inflammation, and tissue injury. physiology.orgnih.govphysiology.org

A2BARs are widely distributed throughout the body and are involved in a diverse range of physiological and pathophysiological processes. physiology.org Under physiological conditions, A2BARs have been implicated in vascular and intestinal smooth muscle relaxation, inhibition of fibroblast collagen synthesis, and modulation of monocyte and macrophage activity. goums.ac.ir They also play a role in stimulating mast cell granule release. goums.ac.irersnet.org

In pathological states, the significance of A2BARs becomes particularly apparent. They have been linked to chronic inflammatory lung diseases like asthma and chronic obstructive pulmonary disease (COPD), where their activation on mast cells can contribute to bronchoconstriction. goums.ac.irersnet.org A2BARs are also increasingly recognized for their critical involvement in various vascular diseases, with their expression often increasing after vascular injury. frontiersin.orgahajournals.org Furthermore, growing evidence highlights a potential pathophysiological role for A2BARs in human cancer, where they can be highly expressed in various tumor types and promote tumor cell proliferation. nih.govfrontiersin.orgnih.gov Their involvement has also been suggested in renal disease and diabetes. frontiersin.orgnih.gov The A2BAR's ability to couple to multiple G proteins (Gs, Gi, and Gq) depending on the cell type and stimulus contributes to its diverse functional roles. acs.orgnih.gov

PSB 0788: A Cornerstone Pharmacological Tool for Adenosine A2B Receptor Research

The study of adenosine receptor systems and, specifically, the intricate roles of the A2B subtype necessitates the use of selective and potent pharmacological tools. This compound is a chemical compound that has emerged as a valuable and widely used antagonist for the adenosine A2B receptor in research settings. medchemexpress.comnih.govfrontiersin.org

This compound is a xanthine (B1682287) derivative that acts as a selective and high-affinity A2B receptor antagonist. medchemexpress.comfrontiersin.orgresearchgate.net Its chemical structure contributes to its ability to bind to and block the activity of the A2B receptor, thereby allowing researchers to investigate the specific functions mediated by this receptor subtype in various biological contexts. The development and characterization of compounds like this compound have been crucial for dissecting the complex roles of A2BARs in both normal physiology and disease states. researchgate.netresearchgate.net

Detailed research findings have characterized the affinity and selectivity profile of this compound. Studies have shown that this compound exhibits subnanomolar affinity for the human A2B receptor. acs.orgresearchgate.netacs.org Its selectivity over other adenosine receptor subtypes (A1, A2A, and A3) is a key feature that makes it a valuable tool for isolating A2B-mediated effects. medchemexpress.comnih.gov While its selectivity profile can vary slightly between species, it has demonstrated high selectivity for the A2B receptor in humans and rats, although it shows moderate selectivity over A1 receptors in mice. medchemexpress.comnih.govuniversiteitleiden.nl

The following table summarizes some of the reported Ki values for this compound at different adenosine receptor subtypes:

| Receptor Subtype (Species) | Ki (nM) | Source |

| A2B (human recombinant) | 0.393 | medchemexpress.comresearchgate.netacs.org |

| A1 (human recombinant) | 2240 | medchemexpress.com |

| A2A (human recombinant) | 333 | medchemexpress.com |

| A3 (human recombinant) | >1000 | medchemexpress.comnih.gov |

| A1 (rat brain cortical) | 386 | medchemexpress.comnih.gov |

| A2A (rat brain striatal) | 1730 | medchemexpress.com |

This compound has been utilized in numerous research studies to elucidate the roles of A2BARs. For instance, it has been employed in studies investigating chronic inflammatory lung diseases and its potential use in researching these conditions has been noted. medchemexpress.com In vascular research, this compound has been used to study the involvement of A2B receptors in vascular responses, such as in isolated rat aortic rings. nih.govd-nb.info These studies demonstrate the utility of this compound as a pharmacological probe to block A2BAR activity and observe the resulting phenotypic changes, thereby contributing to our understanding of A2BAR-mediated signaling pathways.

This compound is considered a useful pharmacological tool for the selective labeling of both human and rodent A2B receptors. researchgate.netresearchgate.netacs.org Its characterization in binding and functional assays has established its utility for researchers investigating the A2B receptor. researchgate.netresearchgate.netacs.org While other potent and selective A2B antagonists like PSB-603 exist, this compound offers better solubility, particularly under weakly acidic conditions, due to the presence of a basic nitrogen atom that can be protonated, although it is noted to be less metabolically stable than PSB-603. universiteitleiden.nl

This compound is a chemical compound recognized for its potent and selective antagonistic activity at adenosine A2B receptors. Its pharmacological profile has been extensively characterized through in vitro studies, primarily focusing on its binding affinity, potency, and selectivity across the different adenosine receptor subtypes.

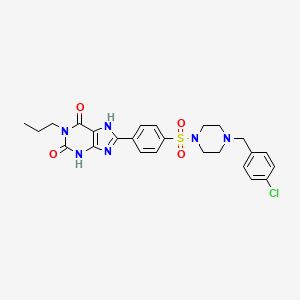

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZJACVYMPKVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization and Binding Dynamics of Psb 0788

Species-Dependent Pharmacological Properties

Affinity and Selectivity Differences Across Human, Rat, and Mouse Receptors

PSB 0788 demonstrates high affinity for the human A2B receptor. It has been reported with an IC50 value of 3.64 nM and a Ki value of 0.393 nM at human A2B receptors. tocris.commedchemexpress.com

A key aspect of this compound's pharmacological profile is its selectivity across different adenosine (B11128) receptor subtypes and notable differences in its activity across species. This compound displays significant selectivity for the human A2B receptor over other human adenosine receptor subtypes, including A1, A2A, and A3 receptors, with selectivity reported to be greater than 100-fold. tocris.comrndsystems.com

However, the selectivity profile of this compound differs when comparing human receptors to those in rodents, specifically rats and mice. While this compound is highly selective for the A2BAR in humans and rats, its selectivity for A2BAR versus A1ARs is only moderate in mice, approximately 60-fold. universiteitleiden.nl

Detailed binding affinity data (Ki values) highlights these species differences:

| Receptor Subtype | Human Ki (nM) | Rat Ki (nM) | Mouse Ki (nM) |

| Adenosine A2B Receptor | 0.393 medchemexpress.comnih.gov | Not specified in search results | 0.351 (KD) nih.gov |

| Adenosine A1 Receptor | 2240 medchemexpress.com | 386 medchemexpress.com | Not specified in search results |

| Adenosine A2A Receptor | 333 medchemexpress.com | 1730 medchemexpress.com | 235 ± 14 nih.gov |

| Adenosine A3 Receptor | >1000 medchemexpress.com | No affinity up to 10 µM nih.gov | Not specified in search results |

Note: Some values are Ki (inhibition constant) and one is KD (dissociation constant), which are related measures of binding affinity.

This data indicates that while this compound maintains high affinity for the human A2B receptor, its affinity for other subtypes, particularly A1 and A2A, varies between species. The significant difference in A1 receptor affinity between humans (2240 nM) and rats (386 nM) is notable. medchemexpress.com Furthermore, the reduced selectivity against the A1 receptor in mice compared to humans and rats is a critical consideration. universiteitleiden.nl

Implications for Translational Research in Animal Models

The observed species differences in the affinity and selectivity of this compound have significant implications for its use in translational research, particularly when employing animal models such as rats and mice. Translational research aims to bridge the gap between basic scientific discoveries and their application in human clinical practice. nih.gov Animal models, especially rodents, are widely used in preclinical research to study disease mechanisms and evaluate potential therapies due to their genetic and physiological similarities to humans. nih.goviasp-pain.org

However, discrepancies between animal models and human biology, including differences in receptor pharmacology, can complicate the translation of findings. nih.govresearchgate.net The varying affinity and selectivity of this compound across human, rat, and mouse adenosine receptors mean that the compound's effects observed in animal models may not perfectly mirror those in humans.

Specifically, the lower selectivity of this compound against the A1 receptor in mice universiteitleiden.nl suggests that studies in mouse models might show off-target effects mediated by A1 receptor blockade, which may not be relevant in human studies where the compound is highly selective for A2BAR. Similarly, the difference in A1 receptor affinity between rats and humans could influence the interpretation of rat study data. medchemexpress.com

Researchers utilizing this compound in rat or mouse models must carefully consider these species-dependent pharmacological differences. Findings related to A2BAR blockade in these models should be interpreted with caution, acknowledging the potential for confounding effects due to interactions with other adenosine receptor subtypes, particularly the A1 receptor in mice and rats. This underscores the importance of characterizing the compound's activity in the specific species and receptor orthologs being studied and considering these differences when extrapolating results to the human condition. nih.govnih.gov

Despite these challenges, animal models remain invaluable tools for understanding disease mechanisms and performing initial assessments of potential therapeutic targets like the A2BAR. iasp-pain.org A thorough understanding of the pharmacological profile of compounds like this compound in the relevant species is crucial for designing rigorous studies and improving the predictability of preclinical findings for human translation. nih.govsciencemediacentre.org

Molecular and Cellular Mechanisms of Psb 0788 Action

Modulation of Intracellular Signaling Pathways

A2BARs are known to couple with different G proteins, predominantly Gαs, but also Gαq/11 or Gαi, depending on the cell type acs.org. This differential coupling allows A2BAR activation to influence multiple downstream signaling cascades. As an A2BAR antagonist, PSB 0788 interferes with these signaling events.

G Protein-Coupled Receptor Signaling Cascades (e.g., cAMP Accumulation, PKA Activation)

Activation of A2BAR, particularly through Gαs coupling, typically leads to the activation of adenylyl cyclase, which increases the production of cyclic adenosine (B11128) monophosphate (cAMP) semanticscholar.orgontosight.ai. Elevated cAMP levels can then activate protein kinase A (PKA) semanticscholar.org. A2BAR-mediated cAMP accumulation has been shown to be involved in various cellular processes, including the suppression of IFN-γ-mediated immune responses and the inhibition of dendritic cell activation mdpi.com. This compound, as an A2BAR antagonist, would be expected to inhibit these effects by preventing the increase in cAMP accumulation and subsequent PKA activation mediated by A2BAR agonists. Research indicates that A2BAR-mediated cAMP is necessary and sufficient to suppress IFN-γ-mediated immune responses mdpi.com.

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk (ERK1/2, p38, JNK)

The MAPK pathway is a critical signaling cascade involved in numerous cellular processes, including proliferation, differentiation, and the stress response thermofisher.comnih.govwikipedia.org. A2BAR has been shown to couple to all three major MAPK subfamilies: ERK1/2, p38, and JNK semanticscholar.orgmdpi.com. Activation of A2BAR can lead to the phosphorylation and activation of ERK1/2, which is often associated with cell proliferation mdpi.com. The p38 and JNK pathways are typically activated by cellular stress and inflammatory cytokines thermofisher.comnih.gov. While the precise effects of this compound on A2BAR-mediated MAPK signaling require further detailed investigation, its antagonistic action suggests it would likely modulate the activation of these pathways downstream of A2BAR engagement. Studies have indicated that MAPK signaling is involved in A2BAR-mediated processes researchgate.net.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Involvement

The PI3K/Akt pathway is a key regulator of cell survival, growth, and proliferation genome.jpnih.gov. Activation of GPCRs, including A2BAR, can stimulate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt genome.jpnih.gov. The PI3K/Akt pathway has been implicated in A2BAR-mediated angiogenesis mdpi.com. This compound, by blocking A2BAR activation, would be expected to interfere with the A2BAR-dependent activation of the PI3K/Akt pathway, potentially impacting processes regulated by this cascade.

Regulation of Cellular Processes and Functions

Through its modulation of intracellular signaling pathways, this compound influences various cellular processes and functions, particularly those related to immunity and inflammation.

Immunomodulation and Inflammatory Response Pathways

Adenosine and its receptors, including A2BAR, play significant roles in regulating the immune response nih.govnih.gov. A2BAR activation is often associated with immunosuppressive effects nih.govacs.org. As a selective A2BAR antagonist, this compound has demonstrated immunomodulatory properties. Research has shown that this compound can influence the polarization of macrophages and attenuate the expression of certain inflammatory markers nih.govresearchgate.netresearchgate.net.

Impact on Cytokine Expression (e.g., IL-10, IL-1β, IL-6, TNF-α)

Studies investigating the effects of this compound on cytokine expression have yielded specific findings. In a model of maternal inflammation-induced periventricular leukomalacia (PVL), this compound treatment significantly increased the expression of the anti-inflammatory cytokine IL-10 nih.govresearchgate.net. Conversely, the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α were not significantly different compared to the control group in this specific context nih.govresearchgate.net.

Another study using RAW 264.7 cells treated with methylthioadenosine (MTA), a metabolite that can act via adenosine receptors, showed that this compound potently attenuated the MTA-induced expression of Arg1 and also attenuated other MTA-stimulated M2 macrophage marker genes, including Vegfa, Timp1, and IL10 nih.govresearchgate.net. This indicates that this compound can influence the expression of a range of cytokines and immune-related genes depending on the cellular context and the stimulus.

The observed increase in IL-10 expression with this compound treatment in the PVL model suggests a potential mechanism by which this compound may exert beneficial effects, as IL-10 is known to have anti-inflammatory and pro-myelinating properties nih.gov.

Summary of this compound's Impact on Cytokine Expression

| Cytokine | Effect of this compound Treatment (in specific models) | Reference |

| IL-10 | Significantly increased (in maternal inflammation-induced PVL model) | nih.govresearchgate.net |

| IL-10 | Attenuated MTA-stimulated expression (in RAW 264.7 cells) | nih.govresearchgate.net |

| IL-1β | No significant difference (in maternal inflammation-induced PVL model) | nih.govresearchgate.net |

| IL-6 | No significant difference (in maternal inflammation-induced PVL model) | nih.govresearchgate.net |

| TNF-α | No significant difference (in maternal inflammation-induced PVL model) | nih.govresearchgate.net |

Influence on Macrophage and Microglial Cell Phenotypes and Gene Expression

Macrophages and microglial cells are key components of the innate immune system and exhibit plasticity, adopting different phenotypes in response to their microenvironment and external stimuli. biorxiv.orgfrontiersin.org These phenotypes are broadly categorized as pro-inflammatory (M1-like) and alternatively activated (M2-like), with diverse roles in inflammation resolution, tissue repair, and immune modulation. biorxiv.orgresearchgate.net

Research indicates that this compound can influence the phenotype and gene expression of macrophages and microglial cells, particularly in the context of inflammation. Studies have shown that this compound, as an A2BAR antagonist, can attenuate the expression of certain M2 macrophage marker genes induced by methylthioadenosine (MTA). researchgate.netnih.govresearchgate.net For instance, in RAW 264.7 macrophage cells and BV-2 microglial cells, this compound significantly attenuated the MTA-induced expression of Arginase 1 (Arg1), a marker associated with the M2 phenotype. researchgate.netnih.govresearchgate.net Furthermore, this compound was found to attenuate the expression of other MTA-stimulated M2 markers, including Vascular Endothelial Growth Factor A (Vegfa), Tissue Inhibitor of Metalloproteinase 1 (Timp1), and Interleukin 10 (IL10), while countering the inhibitory effect of MTA on Mannose Receptor C-Type 1 (Mrc1) expression in RAW 264.7 cells. nih.govresearchgate.net This suggests that A2BAR blockade by this compound can modulate the polarization of macrophages towards an M2-like phenotype induced by certain stimuli.

In a model of maternal inflammation-induced periventricular leukomalacia (PVL), this compound treatment was associated with an increase in the anti-inflammatory cytokine IL-10 in the cerebral white matter of offspring rats. nih.govresearchgate.net While levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α were not significantly different with this compound treatment in this specific context, the increase in IL-10 suggests a shift towards an anti-inflammatory profile in microglia and macrophages. nih.govresearchgate.net

The influence of this compound on gene expression in these cell types highlights the involvement of A2BAR signaling in regulating immune cell function and phenotype.

Data Table: Influence of this compound on M2 Macrophage Gene Expression (in the presence of MTA)

| Gene | Effect of MTA Alone (vs. Control) | Effect of MTA + this compound (vs. MTA Alone) | Cell Line | Reference |

| Arg1 | Increased | Attenuated | RAW 264.7 | researchgate.netnih.gov |

| Arg1 | Increased | Attenuated | BV-2 | nih.govresearchgate.net |

| Vegfa | Increased | Attenuated | RAW 264.7 | researchgate.netnih.gov |

| Timp1 | Increased | Attenuated | RAW 264.7 | researchgate.netnih.gov |

| IL10 | Increased | Attenuated | RAW 264.7 | researchgate.netnih.gov |

| Mrc1 | Decreased | Countered Inhibition | RAW 264.7 | nih.gov |

Cell Proliferation, Differentiation, and Apoptosis Mechanisms

A2BAR signaling has been implicated in regulating cell proliferation, differentiation, and apoptosis in various cell types, including cancer cells and progenitor cells. preprints.orgwikipedia.orgnih.gov As an A2BAR antagonist, this compound can influence these processes by blocking the effects mediated by endogenous adenosine acting on this receptor.

Studies have shown that A2BAR activation can promote cell proliferation and growth in certain cancer cell types. preprints.orgnih.gov Conversely, blockade of A2BAR with antagonists like this compound has been shown to inhibit the growth of colorectal cancer spheroids. oncotarget.com Specifically, this compound dose-dependently inhibited the growth-promoting effect of NECA (a non-selective adenosine receptor agonist) in colorectal cancer spheroid lines, indicating that this effect was mediated through A2BAR activation. oncotarget.com

In the context of periventricular leukomalacia (PVL), a type of white matter injury characterized by myelination disturbances, this compound treatment promoted the development and differentiation of oligodendrocyte precursor cells (OPCs). nih.govresearchgate.net Maternal inflammation in a PVL model reduced the expression of myelin basic protein (MBP) and decreased the numbers of OPCs and mature oligodendrocytes. Treatment with this compound increased MBP protein levels and improved remyelination, suggesting a role in promoting oligodendrocyte differentiation and maturation. nih.govresearchgate.net This indicates that A2BAR antagonism can positively influence the differentiation of certain progenitor cells.

The role of A2BAR in apoptosis is context-dependent and can vary depending on the cell type and specific conditions. While some studies suggest A2BAR activation can regulate apoptosis in certain cancer cells, the direct effects of this compound on apoptosis have not been extensively detailed in the provided search results. researchgate.netnih.gov However, by modulating cell proliferation and differentiation, this compound can indirectly impact the balance between cell survival and death.

Data Table: Effect of this compound on Cell Growth

| Cell Type | Stimulus | Effect of Stimulus Alone | Effect of Stimulus + this compound (vs. Stimulus Alone) | Reference |

| Colorectal Cancer Spheroids | NECA | Promoted Growth | Inhibited Growth (Dose-dependent) | oncotarget.com |

| OPCs (in PVL model) | Maternal Inflam. | Inhibited Development | Promoted Development & Differentiation | nih.govresearchgate.net |

Angiogenesis and Vascular Biology Modulation

Angiogenesis, the formation of new blood vessels, is a crucial process in development, wound healing, and various pathological conditions, including cancer progression and certain types of injury. cornell.educellmicrosystems.com A2BAR signaling has been implicated in the regulation of angiogenesis. nih.govsemanticscholar.org

Research suggests that the A2BAR can play a role in promoting angiogenesis. nih.gov For instance, tumor-derived exosomes have been shown to promote angiogenesis via A2BAR signaling. nih.gov In line with this, the attenuation of Vegfa expression in macrophages by this compound, as mentioned earlier, is relevant to angiogenesis, as Vegfa is a key pro-angiogenic factor. researchgate.netnih.gov

While the direct effects of this compound on vascular biology have not been extensively detailed in the provided results, its action as an A2BAR antagonist suggests a potential to modulate vascular processes influenced by A2BAR activation. Studies investigating the effect of the A2BAR antagonist PSB-0788 on lidocaine-induced relaxation in rat aortic rings showed no significant modification of the relaxation curve, suggesting that A2BAR might not play a primary role in this specific vascular response in this model. d-nb.infojcu.edu.au However, the broader implications of A2BAR antagonism on angiogenesis and other aspects of vascular biology, particularly in pathological contexts where A2BAR expression or adenosine levels are elevated, warrant further investigation. universiteitleiden.nl

Preclinical Research Applications and Therapeutic Exploration

In Vitro Disease Modeling

In vitro studies utilize isolated cells or tissues to examine the direct effects of compounds like PSB 0788 at a cellular or organ level.

Cell Line-Based Studies

Research involving this compound and specific cell lines such as Jurkat cells, BV-2 microglial cells, RAW 264.7 cells, oligodendrocyte progenitor cells (OPCs), and HMEC-1 cells was not detailed in the provided search results. While some sources discuss the general use of cell lines like Jurkat and RAW 264.7 in research models mdpi.comnih.govnih.gov, or mention in vitro work related to A2BAR and OPCs in the context of an in vivo study nih.gov, specific research findings on the direct application of this compound to these cell lines were not found.

Organ Bath Studies

This compound has been utilized in organ bath studies involving isolated vascular rings, specifically rat aortic rings. These studies aimed to investigate the role of adenosine (B11128) receptors, including A2B receptors, in regulating vascular tone and the effects of other substances like lidocaine (B1675312) on vasorelaxation. In experiments using norepinephrine (B1679862) (NE)-precontracted rat aortic rings, the adenosine A2B receptor inhibitor this compound did not significantly alter adenosine-induced relaxation across the concentrations studied. nih.govjcu.edu.au Similarly, when examining the effects of lidocaine on isolated rat aortic rings, this compound (at 10 μM) decreased lidocaine relaxation by up to 50%, but this effect was not statistically significant in denuded rings compared to controls. nih.govd-nb.info In intact rings, this compound also did not modify the lidocaine-induced relaxation curve at any concentration used. d-nb.info

In Vivo Animal Models of Disease

Animal models are employed to investigate the effects of this compound within a complex biological system, simulating disease conditions.

Chronic Inflammatory Lung Disease Models

Information regarding the use of this compound in animal models specifically designed to study chronic inflammatory lung diseases, such as chronic obstructive pulmonary disease (COPD), was not found in the provided search results. While various animal models for COPD exist, including those involving cigarette smoke exposure and LPS administration nih.govnih.govdergipark.org.trarchbronconeumol.orgjpccr.eu, the application of this compound in these models was not described.

Neurological Injury Models

This compound has been investigated in an in vivo animal model of maternal inflammation-induced periventricular leukomalacia (PVL). PVL is a form of cerebral white matter injury often associated with myelination disturbances, and maternal inflammation is recognized as a significant cause. nih.govnih.govresearchgate.net A study using a rat model of maternal inflammation-induced PVL, established by injecting lipopolysaccharide (LPS) into pregnant rats, hypothesized that the selective A2BAR antagonist this compound could potentially prevent this injury. nih.govnih.govresearchgate.net

Effects on White Matter Integrity and Myelination

In the maternal inflammation-induced PVL rat model, treatment with this compound was associated with increased levels of Myelin Basic Protein (MBP) in the brain tissue of the offspring. MBP is a key protein component of the myelin sheath, and its increased expression suggests improved remyelination. nih.govnih.govresearchgate.netresearchgate.net The study also indicated that maternal inflammation reduced the number of oligodendrocyte progenitor cells (OPCs) and mature oligodendrocytes in neonate rats, and this compound treatment played a role in promoting the normal development and differentiation of OPCs in this in vivo model. nih.govnih.govresearchgate.net These findings suggest that this compound may have a beneficial impact on white matter integrity and myelination in the context of inflammation-induced neurological injury. nih.govnih.govresearchgate.net It is important to note that the article detailing these findings has been retracted. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 44186581 |

| Adenosine A2B receptor | 10046 |

| Myelin Basic Protein (MBP) | 16213226 |

| Lipopolysaccharide (LPS) | 14077 |

| Norepinephrine (NE) | 439386 |

| Lidocaine | 3676 |

Data Table: Effect of this compound on Lidocaine Relaxation in Isolated Rat Aortic Rings (Denuded)

| Lidocaine Concentration (μM) | Control Denuded Rings Relaxation (%) (Mean ± SD) | This compound (10 μM) Denuded Rings Relaxation (%) (Mean ± SD) |

| 10 | 16 ± 3 | 7 ± 1 |

| 100 | 19 ± 4 | 10 ± 2 |

| 1000 | 39 ± 5 | 31 ± 3 |

Data Table: Effect of this compound on MBP Protein Levels in PVL Rat Model Offspring

| Treatment Group | MBP Protein Level (Relative to Control) |

| PVL-CON | Decreased (compared to CON group) |

| PVL-PSB | Increased (compared to PVL-CON group) |

Oligodendrocyte Precursor Cell Development and Differentiation

Oligodendrocyte precursor cells (OPCs) are crucial for the myelination of axons in the central nervous system, a process essential for rapid synaptic transmission frontiersin.orgwikipedia.org. Impairments in myelination or demyelinating insults are associated with chronic diseases like multiple sclerosis frontiersin.org. OPCs differentiate into mature oligodendrocytes, a process that continues throughout adult life for remyelination frontiersin.orgwikipedia.org. However, this process can fail in pathological conditions frontiersin.org.

Adenosine and its receptors, including the A2BR, play roles in remyelination processes frontiersin.org. Research indicates that A2BRs are expressed during OPC maturation frontiersin.orgunifi.it. Studies using selective A2BR agonists, such as BAY60-6583, have shown inhibition of OPC differentiation in vitro, evidenced by reduced expression of myelin-related proteins like Myelin Basic Protein (MBP) and Myelin-Associated Glycoprotein (MAG) in primary purified OPC cultures frontiersin.orgmdpi.com. A2BR activation has also been shown to inhibit voltage-dependent outward K+ currents (IK and IA) necessary for OPC maturation frontiersin.orgmdpi.comnih.govnih.gov.

Conversely, selective silencing of A2BR in OPC cultures has been observed to promote maturation frontiersin.org. An acute exposure of OPCs to the A2BR agonist BAY60-6583 also increased the phosphorylated form of sphingosine (B13886) kinase 1 (SphK1), suggesting an interplay between A2BR and sphingosine 1-phosphate (S1P) signaling in OPCs frontiersin.orgnih.gov. While A2BR activation can decrease OPC differentiation, studies in neuron-OPC cocultures suggest a more complex role, where A2BR activation on neurons might indirectly facilitate myelination, an effect preventable by selective A2BR antagonists like PSB-603 and MRS1706 unifi.itnih.gov. PSB0788 treatment has been shown to increase MBP expression, stimulating differentiation researchgate.net.

Studies in Cardiovascular Physiology and Pathology

Adenosine is a significant modulator of the cardiovascular system, acting through four receptor subtypes: A1, A2A, A2B, and A3 nih.govnih.gov. A2A and A2B receptors are particularly noted for their role in inducing vasodilation in resistance arteries, which increases vascular conductance nih.govnottingham.ac.uk. This property has led to suggestions that targeting these receptors could have therapeutic potential for conditions like hypertension and other diseases involving reduced blood flow nottingham.ac.uk.

The A2B adenosine receptor is present in cardiac tissue, which comprises various cell types including cardiomyocytes, fibroblasts, and vascular cells nih.gov. A2BRs are the most abundant adenosine receptors in cardiac fibroblasts and significantly influence cardiac fibrosis frontiersin.org. Studies have presented seemingly contrasting findings regarding A2BR stimulation in cardiac fibrosis, with some indicating that acute stimulation can decrease fibrosis by inhibiting fibroblast proliferation and reducing collagen synthesis, while other evidence suggests chronic A2BR antagonism reduces tissue fibrosis frontiersin.org.

Research using A2BR knockout mice has supported a pro-fibrotic role for the A2BR, demonstrating that the absence of this receptor led to improved end diastolic pressure and reduced interstitial fibrosis following myocardial infarction frontiersin.org. This suggests that A2BR contributes to heart failure pathology through post-infarction remodeling and reactive fibrosis frontiersin.org. This compound, as a selective A2B receptor antagonist, would be a relevant tool to investigate the effects of blocking this receptor in cardiovascular contexts.

Phenotypic Outcomes and Biomarker Analysis in Preclinical Research

Preclinical research often involves assessing phenotypic outcomes through various analyses, including histopathology, morphometry, and the examination of gene and protein expression.

Histopathological and Morphometric Assessments

Histopathological assessments involve the microscopic examination of tissues to observe structural changes, while morphometric assessments involve the quantitative measurement of biological structures nih.govnih.govmdpi-res.com. These methods are crucial for understanding the cellular and tissue-level effects of experimental interventions or disease processes nih.govnih.gov.

While the provided search results discuss histopathological and morphometric assessments in general contexts, such as evaluating liver changes after traumatic brain injury or predicting outcomes in squamous cell carcinoma of the lung, there is no specific information detailing histopathological or morphometric assessments directly utilizing this compound. Therefore, specific data tables or detailed findings related to this compound in this context cannot be generated based on the provided search results.

Gene and Protein Expression Analysis

Gene expression analysis measures the activity of genes, often by quantifying mRNA levels, while protein expression analysis quantifies the amount of specific proteins present in cells or tissues genome.gov. These analyses provide insights into the molecular pathways affected by a compound or condition genome.govnih.gov.

Studies have utilized gene and protein expression analysis to investigate the effects of A2BR modulation, which is relevant to the actions of this compound. For instance, research on the impact of methylthioadenosine (MTA) on macrophage activation, mediated by the A2B receptor, employed RT-qPCR to determine the expression of genes like Arg1, Vegfa, IL10, and Timp1 nih.govresearchgate.net. This compound was used in these studies as an A2B receptor antagonist to demonstrate that the effects of MTA on the expression of these genes were potently attenuated by blocking the A2B receptor nih.govresearchgate.net. This indicates that this compound can influence the expression levels of specific genes involved in macrophage polarization and inflammatory responses nih.govresearchgate.net.

Protein expression analysis, such as Western blotting or ELISA, can further confirm the impact of A2BR modulation on the corresponding protein levels pflanzenforschung.de. Studies investigating the interplay between A2BR and S1P signaling in OPCs have examined the phosphorylation status of SphK1, a key enzyme in S1P synthesis, which can be considered a form of protein modification analysis reflecting altered protein activity frontiersin.orgnih.gov.

Data regarding the effect of this compound on gene expression in macrophage studies:

| Gene | Effect of MTA (relative to control) | Effect of MTA + this compound (relative to MTA) | Reference |

| Arg1 | Increased | Potently attenuated | nih.govresearchgate.net |

| Vegfa | Increased | Attenuated | nih.govresearchgate.net |

| IL10 | Increased | Attenuated | nih.govresearchgate.net |

| Timp1 | Increased | Attenuated | nih.govresearchgate.net |

| Mrc1 | Inhibited | Countered inhibition | nih.gov |

This table summarizes findings where this compound, by blocking the A2B receptor, modulated the expression of specific genes in the presence of MTA.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects

Chemical Design and Synthesis of PSB 0788 and Xanthine (B1682287) Derivatives

The design of xanthine derivatives as adenosine (B11128) receptor antagonists often starts from the basic xanthine scaffold (a purine-2,6-dione). Modifications are typically made at the N1, N3, N7, and C8 positions to tune receptor affinity and selectivity. nih.gov this compound, specifically, is an 8-[4-[4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl]]-1-propylxanthine. tocris.com This indicates substitutions at the N1 and C8 positions of the xanthine core.

General synthetic routes for 8-substituted xanthine derivatives often involve the condensation of 5,6-diaminouracils with aldehydes, followed by oxidative cyclization. researchgate.net However, the stability and commercial availability of aldehydes can be limiting. researchgate.net Alternative routes and specific synthetic strategies are employed depending on the desired substituents. The introduction of the complex 8-substituent in this compound, which includes a phenyl ring linked to a piperazine-sulfonyl group with a chlorobenzyl moiety, necessitates specific synthetic approaches to assemble these components onto the xanthine core.

Identification of Key Pharmacophore Features for A2B Receptor Antagonism

SAR studies on xanthine derivatives have been crucial in identifying the structural features that confer affinity and selectivity for the A2BAR. For 1,8-disubstituted xanthines, the substituent at the C8 position is particularly important for high A2BAR affinity. acs.org An 8-phenyl substituent, for instance, has been shown to significantly increase A2BAR affinity. acs.org The nature and position of substituents on the phenyl ring further influence activity.

Analog Development and Optimization for Enhanced Affinity and Selectivity

The development of this compound involved the synthesis and evaluation of a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. acs.org This analog development aimed to optimize affinity and selectivity for the A2BAR. Studies explored variations in the alkyl group at the N1 position and modifications to the sulfonamide-linked phenyl and piperazine (B1678402) moieties at the C8 position. acs.org

Through this process, this compound emerged as a potent A2BAR antagonist with an IC50 of 3.64 nM at human A2B receptors and a Ki value of 0.393 nM. tocris.commedchemexpress.com It demonstrated significant selectivity, showing >100-fold selectivity over human A1, A2A, and A3 receptors. tocris.comrndsystems.com

Other potent and selective A2BAR antagonists were also identified during these studies, such as PSB-09120 (a 1-ethyl analog with a trifluoromethylbenzyl group) and PSB-603 (a 1-propyl analog with a chlorophenyl group). acs.org These findings highlight how subtle changes in the substituents can impact the pharmacological profile.

| Compound | N1 Substituent | 8-Substituent | hA2B Ki (nM) | Selectivity (vs. A1, A2A, A3) |

| This compound | Propyl | 4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl | 0.393 acs.org | >100-fold tocris.comrndsystems.com |

| PSB-09120 | Ethyl | 4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl | 0.157 acs.org | Not explicitly stated in source |

| PSB-603 | Propyl | 4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl | 0.553 acs.org | Virtually no affinity up to 10 μM acs.org |

Note: Selectivity data for PSB-09120 was not explicitly detailed in the provided snippets for all subtypes.

Comparison with Other Adenosine Receptor Antagonists of the Xanthine Class

Xanthine derivatives represent a major class of adenosine receptor antagonists, including naturally occurring compounds like caffeine, theophylline (B1681296), and theobromine. nih.gov While these natural xanthines have some affinity for adenosine receptors, they generally lack high selectivity for individual subtypes. nih.gov For example, theophylline blocks phosphodiesterase in addition to adenosine receptors, leading to a less specific pharmacological profile compared to non-xanthine antagonists like CGS-15943. wikipedia.orgwikipedia.org

Synthetic xanthine derivatives, including this compound, have been developed to achieve improved potency and selectivity for specific adenosine receptor subtypes. nih.gov Compared to earlier xanthine antagonists, such as 1,3-dialkylxanthines, compounds like this compound with complex substituents at the C8 position demonstrate significantly higher affinity and selectivity for the A2BAR. acs.orgcapes.gov.br For instance, 1,8-disubstituted xanthine derivatives have been found to be equipotent to or more potent than 1,3,8-trisubstituted xanthines at A2BARs, while generally being less potent at A1 and A2A, and much less potent at A3 receptors. acs.org

Another xanthine derivative, DPCPX, is a potent and selective antagonist for the adenosine A1 receptor, highlighting how structural variations within the xanthine scaffold can lead to different receptor subtype specificities. wikipedia.orgfishersci.be

Radioligand Development from this compound Analogs for Receptor Mapping

Radiolabeled ligands are essential tools for studying receptor distribution, density, and binding characteristics in vitro and in vivo. Given the high affinity and selectivity of certain this compound analogs for the A2BAR, they have been explored for the development of radioligands.

Specifically, PSB-603, an analog of this compound differing in the terminal phenyl group substitution on the piperazine ring, has been successfully developed as a tritiated radioligand ([³H]PSB-603) for the selective labeling of human and rodent A2BARs. acs.org [³H]PSB-603 exhibits subnanomolar affinity (KD human A2B 0.403 nM, mouse A2B 0.351 nM) and has proven useful in kinetic, saturation, and competition binding studies for A2BAR mapping. acs.org The development of such radioligands from potent and selective antagonists like this compound and its analogs is crucial for advancing the understanding of A2BAR pharmacology and its role in various physiological and pathological processes.

Advanced Methodologies and Research Techniques Utilizing Psb 0788

High-Throughput Screening in Drug Discovery Pipelines

High-throughput screening (HTS) is a widely used process in early drug discovery to rapidly test large libraries of chemical compounds against a specific biological target. mdpi.combmglabtech.comevotec.com PSB 0788, as a characterized selective ligand for the A2B receptor, can be utilized in HTS campaigns in several ways. It can serve as a reference compound to validate assay performance when screening for novel A2BAR modulators. bmglabtech.com Furthermore, compound libraries that include this compound can be screened against various targets to identify off-target interactions or to explore polypharmacology. HTS techniques, often employing miniaturized assays in multi-well plates (e.g., 96, 384, or 1536 wells), enable the rapid assessment of compound activity, generating large datasets for analysis. mdpi.comtransparencymarketresearch.com The primary goal is to identify "hits" or "leads" that interact with the target in a desired manner. bmglabtech.com

In Vitro Cell-Based Functional Assays

In vitro cell-based functional assays are crucial for understanding the biological effects of compounds in a relevant cellular context. transparencymarketresearch.compblassaysci.com this compound is frequently employed in such assays to investigate the functional consequences of A2B receptor blockade. These assays can measure various cellular responses mediated by A2BAR activation, such as the accumulation of cyclic AMP (cAMP), calcium mobilization, or the activation of downstream signaling pathways. mdpi.com By applying this compound, researchers can determine the extent to which these responses are dependent on A2BAR activity and evaluate the efficacy of other compounds as agonists or antagonists. For example, studies have used functional assays to characterize the activity of A2BAR agonists by measuring cAMP accumulation in cells overexpressing the human A2BAR. mdpi.com this compound's ability to antagonize these effects confirms its functional blocking activity. Cell-based assays can also assess effects on cell viability, proliferation, and other phenotypic changes influenced by A2BAR signaling. transparencymarketresearch.com

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques in preclinical models, typically involving small animals like mice and rats, allow for non-invasive visualization and quantification of biological processes in vivo. le.ac.ukamsterdamumc.orgcuni.czagilent.com While specific studies detailing the use of this compound with advanced imaging were not extensively found in the search results, the compound's role as a selective A2BAR antagonist suggests potential applications. If a radiolabeled form of this compound were developed, it could be used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging to study the distribution and occupancy of A2B receptors in living animals. researchgate.netmdpi.com This would provide valuable data on receptor availability in different tissues and disease states, and how it is affected by pharmacological interventions. Other imaging modalities like fluorescence or bioluminescence imaging, often co-registered with anatomical imaging such as CT or MRI, could be used in conjunction with this compound to study A2BAR-mediated effects on cellular processes or disease progression in animal models expressing relevant reporters. le.ac.ukamsterdamumc.orgcuni.czsttarr.ca Preclinical imaging facilitates longitudinal studies in the same animal, reducing variability and the number of animals required. le.ac.ukcuni.cz

Omics Approaches (e.g., transcriptomics, proteomics) to Elucidate Downstream Effects

Omics approaches, such as transcriptomics and proteomics, provide a comprehensive view of the molecular changes occurring within a biological system. nih.govresearchgate.net57357.org Transcriptomics involves the study of the complete set of RNA transcripts, while proteomics focuses on the entire complement of proteins. nih.gov57357.orgnih.gov Treating cells or animal models with this compound and then performing transcriptomic or proteomic analysis can help elucidate the downstream effects of A2B receptor blockade. By comparing the gene expression profiles (transcriptomics) or protein abundance and modification patterns (proteomics) in the presence and absence of this compound, researchers can identify the signaling pathways and biological processes that are modulated by A2BAR activity. nih.govnih.gov This can reveal novel insights into the physiological and pathophysiological roles of the receptor and identify potential biomarkers or therapeutic targets. While the searches did not yield specific studies on this compound using these direct "omics" approaches, the general application of transcriptomics and proteomics in biological research, including the study of receptor-mediated effects, is well-established. nih.govresearchgate.net57357.orgnih.govstjude.orgku.dkdntb.gov.ualiverpool.ac.uknih.govamp-pd.org

Computational Docking and Molecular Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the interactions between molecules at an atomic level. researchgate.netnih.govnih.govresearchgate.net Molecular docking can predict the preferred orientation and binding affinity of a ligand, such as this compound, to its target receptor (A2BAR). nih.gov This provides insights into the potential binding modes and interactions between the compound and the receptor binding site. Molecular dynamics simulations extend this by simulating the movement of atoms and molecules over time, allowing researchers to study the stability of the ligand-receptor complex, conformational changes in the receptor upon ligand binding, and the dynamics of the interaction. nih.govresearchgate.netstanford.eduaps.org Studies have utilized computational approaches, including docking and MD simulations, to investigate the binding of ligands to adenosine (B11128) receptors and understand the structural features that contribute to their affinity and selectivity. researchgate.net While direct detailed findings for this compound from these specific computational methods were not prominently featured in the search results, the application of these techniques is standard in the characterization of receptor-ligand interactions and can provide valuable complementary information to experimental data obtained with this compound. nih.govnih.govresearchgate.net

Research Gaps, Challenges, and Future Directions

Unraveling Comprehensive Downstream Signaling Networks of A2B Receptor Blockade by PSB 0788

While A2BAR is known to couple with Gαs, Gαq, and Gα15 proteins, leading to the activation of pathways like adenylyl cyclase/cAMP/PKA and phospholipase C/calcium mobilization, a comprehensive understanding of the complete downstream signaling networks upon A2BAR blockade by antagonists like this compound is still developing acs.orgbiorxiv.orgnih.govnottingham.ac.uk. The specific downstream effects can vary depending on the cell type and the specific agonist or antagonist involved acs.org. For instance, A2BAR activation has been linked to increased large conductance calcium-activated potassium channel activity in smooth muscle, an effect sensitive to A2BAR antagonists biorxiv.org. Further research is needed to fully map the intricate signaling cascades modulated by A2BAR antagonism across different cellular contexts and disease states. This includes investigating how this compound specifically impacts these diverse pathways and how this contributes to its observed biological effects.

Exploring Additional Preclinical Disease Indications for A2B Receptor Antagonism

Preclinical studies suggest potential roles for A2BAR antagonism in various conditions, including chronic inflammatory lung diseases and cancer nih.govmedchemexpress.comresearchgate.netoaepublish.com. A2BAR has been implicated in tumor cell proliferation, angiogenesis, metastasis, and immune suppression, making its antagonism a potential anti-cancer strategy nih.govresearchgate.netoaepublish.com. While A2BAR antagonists have shown promise in inhibiting the growth of certain cancer cell lines and reducing metastasis in preclinical models, more extensive research is needed to explore additional preclinical disease indications nih.govresearchgate.net. This includes investigating the potential of A2BAR blockade in a wider range of cancer types and other inflammatory or hypoxia-driven diseases where adenosine (B11128) levels are elevated researchgate.netoaepublish.comnottingham.ac.uk. The complex and sometimes contradictory roles of A2BAR signaling, which can be both pro- and anti-inflammatory depending on the context, necessitate careful investigation of its therapeutic potential in different disease settings oaepublish.comnottingham.ac.uk.

Development of Improved Pharmacological Tools with Enhanced Properties for Research

Although this compound and other selective A2BAR antagonists like PSB-603 and PSB-1115 are available as pharmacological tools, there is a continuous need for improved agents with enhanced properties for research researchgate.netnih.govnih.govacs.orgnih.govpreprints.org. This includes developing tools with even higher potency and selectivity, improved pharmacokinetic profiles for in vivo studies, and novel chemical scaffolds to explore different binding modes and potential biased antagonism nih.govpreprints.orgresearchgate.netfrontiersin.orgbmj.com. The development of irreversible A2BAR antagonists, such as PSB-21500, represents a step towards tools that can help delineate receptor function and turnover mdpi.com. Furthermore, the availability of selective agonists, particularly full agonists, for A2BAR is also limited, hindering comprehensive studies of receptor activation nih.govpreprints.orgfrontiersin.org. Developing a wider range of well-characterized pharmacological tools is crucial for advancing A2BAR research nih.govnih.govresearchgate.net.

Integration of this compound Research into Systems Biology and Network Pharmacology Approaches

Understanding the full impact of A2BAR blockade by this compound requires moving beyond studying isolated pathways and integrating research into systems biology and network pharmacology approaches nih.govsystems.biogoogle.comresearchgate.netjpub.org. These approaches aim to understand biological systems at a holistic level by analyzing complex interactions within molecular networks google.comresearchgate.netjpub.org. Integrating data from studies using this compound with other high-throughput data (e.g., transcriptomics, proteomics) can help to map the broader network perturbations caused by A2BAR antagonism researchgate.net. This can reveal previously unappreciated connections and provide a more complete picture of how this compound affects cellular and physiological processes researchgate.net. Network pharmacology, in particular, can help to elucidate the systematic pharmacological mechanisms of A2BAR antagonists and identify potential off-target effects or synergistic interactions google.com.

Synergistic Research with Other Receptor Modulators and Therapeutic Agents

Given the complex interplay of adenosine signaling with other pathways and receptors, synergistic research combining this compound with modulators of other adenosine receptor subtypes or different therapeutic agents is a critical future direction nih.govbmj.comfrontiersin.org. For example, studies suggest the formation of A2AAR/A2BAR dimers, where A2BAR may play a dominant role, indicating potential synergistic effects of targeting both receptors bmj.com. Exploring combinations of A2BAR antagonists with inhibitors of adenosine-producing enzymes like CD73 or with other immunotherapies could lead to enhanced therapeutic outcomes, particularly in diseases like cancer where the adenosinergic pathway contributes to immunosuppression bmj.comfrontiersin.org. Understanding the combined effects of modulating multiple components of the purinergic system or integrating A2BAR blockade with existing therapies requires dedicated synergistic research efforts.

Q & A

Q. What is the primary pharmacological role of PSB 0788 in experimental studies?

this compound is a selective adenosine A2b receptor antagonist used to investigate receptor-mediated pathways in vascular and cellular studies. For example, in rat aortic ring experiments, this compound is employed to analyze its interaction with lidocaine-induced relaxation, particularly in endothelial vs. non-endothelial tissues. This helps isolate receptor-specific effects (e.g., adenosine receptor crosstalk) and validate mechanistic hypotheses .

Q. How should researchers design experiments to study this compound's effects on vascular tone?

Experimental design should include:

- Control groups : Intact vs. denuded aortic rings to assess endothelial influence.

- Concentration gradients : Dose-response curves for this compound (e.g., 10⁻⁶ M to 10⁻³ M) to evaluate efficacy and potency.

- Antagonist co-administration : Pairing this compound with other antagonists (e.g., CSC for A2a receptors) to dissect receptor crosstalk .

- Statistical rigor : Repeated-measures ANOVA to compare relaxation percentages across conditions .

Q. What are the common pitfalls in interpreting this compound data from vascular studies?

- Endothelial interference : Failure to remove endothelial layers may conflate nitric oxide-mediated effects with adenosine receptor activity.

- Non-specific binding : this compound’s selectivity for A2b receptors must be confirmed via competitive binding assays to rule off-target interactions.

- Concentration artifacts : Supraphysiological doses may trigger non-receptor-mediated pathways, necessitating validation with knockout models .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?

Contradictions (e.g., variable relaxation percentages in intact vs. denuded tissues) require:

- Systematic replication : Repeating experiments under standardized conditions (e.g., buffer pH, temperature).

- Pathway inhibition : Using inhibitors for secondary pathways (e.g., Kv or KATP channels) to isolate adenosine receptor contributions.

- Meta-analysis : Aggregating data from multiple studies to identify confounding variables (e.g., species-specific receptor expression) .

Q. What methodological frameworks are critical for validating this compound’s specificity in receptor studies?

- PICO framework : Define Population (e.g., rat aortic rings), Intervention (this compound administration), Comparison (baseline relaxation vs. antagonist-treated), and Outcomes (relaxation percentage, receptor binding affinity).

- FINER criteria : Ensure the research question is Feasible (e.g., measurable receptor activity), Novel (e.g., unexplored crosstalk with A2a receptors), and Relevant (e.g., implications for vascular therapeutics) .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

- Ethical compliance : Adhere to institutional guidelines for animal use (e.g., minimizing sample size while ensuring statistical power).

- Data transparency : Publish raw relaxation curves, antagonist concentrations, and exclusion criteria to enable replication.

- Open-source tools : Use platforms like PRIDE or Zenodo for sharing proteomic or pharmacokinetic data linked to this compound .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing this compound dose-response data?

- Non-linear regression : Fit sigmoidal curves to calculate EC₅₀ values.

- Two-way ANOVA : Compare relaxation across multiple concentrations and treatment groups (e.g., ±CSC).

- Post hoc tests : Apply Tukey’s HSD to identify significant differences between denuded and intact tissues .

Q. How can researchers optimize questionnaire design for this compound-related clinical trials (if applicable)?

- Avoid jargon : Use lay terms for patient-reported outcomes (e.g., “vascular discomfort” vs. “endothelial dysfunction”).

- Pilot testing : Validate questions with a small cohort to assess clarity and bias.

- Likert scales : Quantify subjective measures (e.g., pain relief) to correlate with this compound’s pharmacokinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.